molecular formula C24H29F2N3O4S B2465325 N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide CAS No. 898461-46-6

N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide

Cat. No.: B2465325
CAS No.: 898461-46-6
M. Wt: 493.57
InChI Key: KUHYAHMCQYFMGG-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is a useful research compound. Its molecular formula is C24H29F2N3O4S and its molecular weight is 493.57. The purity is usually 95%.
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Scientific Research Applications

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

Arylsulfonamide derivatives, including compounds structurally similar to N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide, have been synthesized and evaluated for their α1-adrenoceptor antagonist properties. These compounds displayed high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype, behaving as antagonists at both α1-adrenoceptor subtypes with a functional preference to the α1A-subtype. This research indicates the potential therapeutic application of these compounds in treating conditions influenced by α1-adrenoceptors, such as hypertension and benign prostatic hyperplasia (A. Rak et al., 2016).

Anticancer Potential of Piperidine-4-Carboxylic Acid Ethyl Ester-Appended 1,3,4-Oxadiazole Hybrids

Another study focused on the synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents. This research highlighted the synthesis process and evaluated the anticancer potential of these compounds, revealing that some synthesized propanamide derivatives exhibited strong anticancer activities. This suggests the applicability of such compounds in developing novel anticancer therapies (A. Rehman et al., 2018).

Insecticidal Activity of Flubendiamide

Flubendiamide, a compound with a unique chemical structure that includes elements similar to the query compound, shows extremely strong insecticidal activity against lepidopterous pests. Its novel mode of action differentiates it from commercial insecticides, making it a promising agent for controlling lepidopterous insects as part of integrated pest management programs (Masanori Tohnishi et al., 2005).

Exploration in Neuropharmacology

Compounds structurally related to this compound have been explored for their role in neuropharmacology, such as investigating the effects of selective orexin receptor antagonists on compulsive food consumption, indicating potential applications in treating eating disorders and related conditions (L. Piccoli et al., 2012).

Properties

IUPAC Name

N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F2N3O4S/c1-17-16-20(26)9-10-22(17)34(32,33)29-15-3-2-4-21(29)12-14-28-24(31)23(30)27-13-11-18-5-7-19(25)8-6-18/h5-10,16,21H,2-4,11-15H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHYAHMCQYFMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.